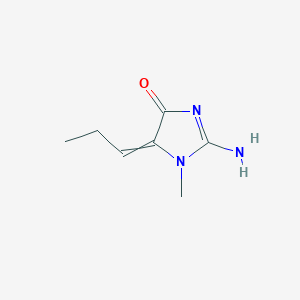

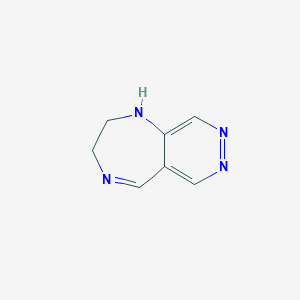

(5Z)-2-imino-1-methyl-5-propylideneimidazolidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

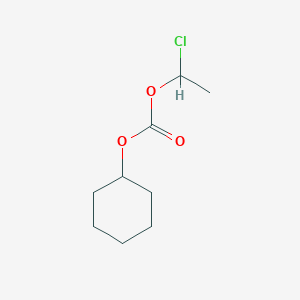

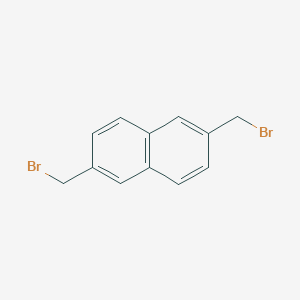

4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-5-propylidene- is a heterocyclic compound featuring a five-membered ring with two non-adjacent nitrogen atoms and a carbonyl group. This compound is part of the imidazolone family, which is known for its diverse applications in medicinal chemistry, natural products, and agrochemicals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-5-propylidene- can be achieved through various methods. One common approach involves the oxidative condensation of ketones and amidines. This reaction uses molecular oxygen to oxidize the α-keto carbon to a diketone, which then cyclizes under basic conditions to produce the desired imidazol-4-one .

Industrial Production Methods: In industrial settings, the compound can be synthesized by heating creatine hydrate with concentrated hydrochloric acid and water. The mixture is then filtered, cooled, and treated with ammonia to precipitate creatinine crystals, which are further purified .

Analyse Des Réactions Chimiques

Types of Reactions: 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-5-propylidene- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form diketones.

Reduction: It can be reduced to form amines.

Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Molecular oxygen and basic conditions.

Reduction: Hydrogen gas and a suitable catalyst.

Substitution: Halogenating agents and nucleophiles.

Major Products:

Oxidation: Diketones.

Reduction: Amines.

Substitution: Halogenated imidazolones.

Applications De Recherche Scientifique

4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-5-propylidene- has a wide range of applications in scientific research:

Chemistry: Used as a scaffold in the synthesis of natural products and heterocyclic compounds.

Biology: Acts as a chromophore in fluorescent proteins.

Medicine: Investigated for its potential as a proteasome modulator and in the treatment of various diseases.

Industry: Utilized in the production of agrochemicals and advanced glycation end products (AGEs).

Mécanisme D'action

The mechanism of action of 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-5-propylidene- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate proteasome activity, affecting protein degradation pathways. It also interacts with various cellular pathways, influencing processes like cell signaling and metabolism .

Comparaison Avec Des Composés Similaires

Imidazol-2-one: Another isomer of imidazolone with the carbonyl group at a different position.

Creatinine: A naturally occurring compound with a similar structure, used as a biomarker for kidney function.

Uniqueness: 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-5-propylidene- is unique due to its specific substitution pattern and its ability to form stable complexes with various biological molecules. This makes it particularly valuable in medicinal chemistry and biological research .

Propriétés

Numéro CAS |

119290-23-2 |

|---|---|

Formule moléculaire |

C7H11N3O |

Poids moléculaire |

153.18 g/mol |

Nom IUPAC |

(5Z)-2-imino-1-methyl-5-propylideneimidazolidin-4-one |

InChI |

InChI=1S/C7H11N3O/c1-3-4-5-6(11)9-7(8)10(5)2/h4H,3H2,1-2H3,(H2,8,9,11)/b5-4- |

Clé InChI |

JJGGBWHFVLMEER-UHFFFAOYSA-N |

SMILES |

CCC=C1C(=O)NC(=N)N1C |

SMILES canonique |

CCC=C1C(=O)N=C(N1C)N |

Synonymes |

2-amino-1-methyl-5-propylideneimidazol-4-one AMPI |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate](/img/structure/B51654.png)

![1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B51660.png)

![methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B51668.png)